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(2S)-2-Benzyloxypentan-3-ol

Cat. No.: B14143251
CAS No.: 1822329-44-1
M. Wt: 194.27 g/mol
InChI Key: YSEVMLVOZYRPFK-NUHJPDEHSA-N
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Description

Significance of Chiral Molecules and Enantiopure Compounds in Advanced Organic Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry. numberanalytics.com Molecules that exhibit chirality are known as enantiomers, and a sample containing only one enantiomer is termed enantiopure. fiveable.me The significance of enantiopure compounds is particularly pronounced in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. One enantiomer might be therapeutically effective, while the other could be inactive or even cause harmful side effects. ub.edurroij.com

The demand for enantiopure products has driven the development of asymmetric synthesis, which aims to create a specific enantiomer of a chiral product. ub.edu This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a "chiral pool," which consists of readily available, naturally occurring enantiopure compounds like amino acids and sugars. ub.eduwikipedia.org The ability to selectively synthesize one enantiomer over the other is a critical measure of sophistication in modern organic synthesis. numberanalytics.com

The Role of Chiral Secondary Alcohols as Versatile Building Blocks and Intermediates

Chiral secondary alcohols are a crucial class of compounds in organic synthesis, frequently serving as key building blocks for the construction of high-value, biologically active molecules. researchgate.net Their utility stems from the presence of a hydroxyl group attached to a stereogenic center, which can be further functionalized or used to direct the stereochemical outcome of subsequent reactions.

The synthesis of enantiopure secondary alcohols is an active area of research. metu.edu.tr Methods such as the asymmetric reduction of prochiral ketones, often employing biocatalysts like ketoreductases or chiral metal complexes, are widely used to produce these valuable intermediates. encyclopedia.pub The versatility of chiral secondary alcohols allows them to be incorporated into a wide array of complex target molecules, making them indispensable tools for synthetic chemists. researchgate.net

Overview of Research Trajectories for (2S)-2-Benzyloxypentan-3-ol

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of complex pharmaceutical agents. Notably, it has been identified as a crucial building block in the synthesis of the antifungal drug posaconazole (B62084). google.com

A significant area of investigation has been the development of efficient and stereoselective methods for the synthesis of this compound itself. One patented method describes a process starting from S-ethyl lactate (B86563), which already contains one of the required chiral centers. google.com This approach involves protecting the hydroxyl group, followed by a Grignard reaction and a chiral reduction to establish the second stereocenter, resulting in the desired (2S,3R)-2-benzyloxy-3-pentanol with high purity and stereoselectivity. google.com

Further research has explored alternative synthetic routes, including those that begin with (S)-2-benzyloxy propionic acid. google.com These methods aim to improve efficiency, reduce costs, and utilize more environmentally friendly reagents. The development of these synthetic pathways underscores the importance of this compound as a valuable chiral synthon in the production of complex, medicinally relevant molecules.

Compound Information Table

Compound NameIUPAC NameOther Names
This compound(2S)-2-(Phenylmethoxy)-3-pentanol-
(2S,3R)-2-Benzyloxy-3-pentanol(2S,3R)-2-(Benzyloxy)pentan-3-ol-
(S)-Ethyl lactate(S)-Ethyl 2-hydroxypropanoate-
Posaconazole4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3-oneNoxafil
(S)-2-Benzyloxy propionic acid(2S)-2-(Benzyloxy)propanoic acid-
(S)-2-Benzyloxy propionaldehyde(2S)-2-(Benzyloxy)propanal-
(S)-N'-(2-Benzyloxy propylene) formylhydrazine (B46547)--
N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine--
(2S)-2-Benzyloxy-3-pentanone(2S)-2-(Benzyloxy)pentan-3-one-

Physicochemical Data Table for this compound

PropertyValue
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol ncats.io
Stereochemistry(2S)
AppearanceNot specified
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

This article provides a focused overview of this compound based on the stipulated outline and available research, highlighting its role within the broader context of chiral synthesis. The information presented is intended for a professional audience with a background in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B14143251 (2S)-2-Benzyloxypentan-3-ol CAS No. 1822329-44-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1822329-44-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(2S)-2-phenylmethoxypentan-3-ol

InChI

InChI=1S/C12H18O2/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3/t10-,12?/m0/s1

InChI Key

YSEVMLVOZYRPFK-NUHJPDEHSA-N

Isomeric SMILES

CCC([C@H](C)OCC1=CC=CC=C1)O

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiomerically Pure 2s 2 Benzyloxypentan 3 Ol

Asymmetric Synthetic Routes to (2S)-2-Benzyloxypentan-3-ol

The creation of the specific stereoisomer this compound necessitates precise control over the formation of its chiral centers. This is primarily achieved through asymmetric synthetic routes, which can be broadly categorized into stereoselective reduction strategies and stereocontrolled carbon-carbon bond formations.

Stereoselective Reduction Strategies

A prevalent and effective approach to synthesize this compound involves the stereoselective reduction of a prochiral ketone precursor, (2S)-2-Benzyloxypentan-3-one. This method is advantageous as it establishes the required stereochemistry at the C-3 position in a single, highly controlled step.

The use of chiral catalysts to mediate the reduction of ketones is a powerful tool for achieving high enantioselectivity. These catalysts create a chiral environment around the ketone, directing the reducing agent to attack from a specific face, thereby favoring the formation of one enantiomer of the alcohol over the other.

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for the enantioselective reduction of prochiral ketones. organic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (THF) or borane-dimethylsulfide. nih.govwikipedia.org The catalyst, derived from a chiral amino alcohol, coordinates with both the borane and the ketone, holding them in a rigid, organized transition state that dictates the stereochemical outcome of the reduction. nih.gov The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane, which then coordinates to the ketone's carbonyl oxygen. This coordination activates the ketone towards reduction and sterically shields one face of the carbonyl group, leading to the highly selective delivery of a hydride from the borane to the opposite face. For the synthesis of this compound, the precursor (2S)-2-Benzyloxypentan-3-one would be reduced using the appropriate enantiomer of the CBS catalyst to yield the desired (2S,3S) or (2S,3R) diastereomer. The choice of the specific CBS catalyst, including substitutions on the catalyst structure, can be tailored to optimize enantioselectivity for a given substrate. organic-chemistry.org

Table 1: Key Features of CBS-Catalyzed Reductions

FeatureDescription
Catalyst Chiral Oxazaborolidine (e.g., (R)- or (S)-Me-CBS) wikipedia.org
Reducing Agent Borane (e.g., BH3-THF, BH3-SMe2) wikipedia.org
Key Principle Catalyst coordinates with both ketone and borane, creating a chiral pocket that directs hydride delivery. nih.gov
Outcome High enantioselectivity in the formation of chiral alcohols from prochiral ketones. nih.gov

Asymmetric transfer hydrogenation (ATH) offers a practical and efficient alternative to methods using stoichiometric metal hydrides or high-pressure hydrogen gas. mdpi.com This technique typically employs a transition metal catalyst, often based on ruthenium or iron, and a readily available hydrogen donor, such as isopropanol (B130326) or formic acid. nih.govnih.gov In the context of synthesizing this compound, the ketone precursor, (2S)-2-Benzyloxypentan-3-one, would be subjected to ATH using a chiral catalyst system. The catalyst, featuring a chiral ligand, facilitates the stereoselective transfer of hydrogen from the donor molecule to the ketone, yielding the chiral alcohol with high enantiomeric excess. Ruthenium complexes with chiral diamine or amino alcohol ligands are particularly common and effective for this transformation. strem.com The reaction can sometimes proceed via a dynamic kinetic resolution, where a rapid racemization of the starting ketone allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

Table 2: Comparison of Asymmetric Reduction Techniques

TechniqueCatalyst TypeHydrogen SourceKey Advantages
CBS Reduction Chiral OxazaborolidineBorane complexesHigh enantioselectivity, well-established methodology. nih.gov
Asymmetric Transfer Hydrogenation Chiral Ru or Fe complexesIsopropanol, Formic AcidAvoids pressurized H2, operational simplicity. mdpi.comnih.gov

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiomerically pure compounds. nih.govresearchgate.net Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), exhibit exceptional stereoselectivity in the reduction of ketones. nih.govnih.gov To produce this compound, a suitable KRED could be employed to reduce (2S)-2-Benzyloxypentan-3-one. These enzymatic reactions are typically conducted in aqueous media under mild conditions of temperature and pH. The enzyme's active site provides a precisely defined chiral environment that binds the ketone in a specific orientation, leading to the addition of a hydride (from a cofactor like NADH or NADPH) to one face of the carbonyl with near-perfect selectivity. Modern techniques in protein engineering allow for the optimization of enzymes to enhance their activity, stability, and selectivity for non-natural substrates.

Chiral Catalyst-Mediated Reductions of Ketone Precursors (e.g., (2S)-2-Benzyloxypentan-3-one)
Borane Reductions Catalyzed by Chiral Oxazaborolidines (e.g., CBS and Substituted CBS Catalysts)

Stereocontrolled Carbon-Carbon Bond Formations

An alternative synthetic strategy involves the formation of the carbon skeleton of this compound through a stereocontrolled carbon-carbon bond-forming reaction. This approach builds the chiral centers during the construction of the main carbon chain. Methodologies such as aldol (B89426) reactions, alkylations of chiral enolates, or radical reactions can be employed. libretexts.orgchemrevise.org For instance, a chiral auxiliary could be used to direct the stereoselective addition of an ethyl nucleophile to a protected glyceraldehyde derivative, followed by subsequent chemical modifications to yield the target molecule. While potentially more complex, these routes offer a high degree of flexibility in accessing a wide range of chiral alcohols. Recent advances in photoredox catalysis are also opening new avenues for regioselective and stereoselective C-C bond formations under mild conditions. purdue.edu

Diastereoselective Grignard Reagent Additions to Chiral Aldehydes (e.g., (S)-2-Benzyloxypropionaldehyde)

The addition of Grignard reagents to chiral aldehydes is a powerful method for creating new stereocenters. In the synthesis of this compound, the reaction of a Grignard reagent with (S)-2-Benzyloxypropionaldehyde is a key step. The inherent chirality of the aldehyde influences the direction of the nucleophilic attack, leading to a diastereomeric mixture of alcohol products. The stereochemical outcome of such additions is often rationalized using models like the Cram chelate model, which predicts the major diastereomer based on the steric and electronic properties of the reactants. researchgate.net

Recent studies have highlighted the significant role of the halide in the Grignard reagent (RMgX) on the diastereoselectivity of these reactions. nih.govresearchgate.net It has been observed that alkylmagnesium iodide reagents can lead to high levels of selectivity for the formation of 1,3-syn diols. nih.govrsc.org This is attributed to the Lewis acidity of the chelated magnesium alkoxide, which can be modulated by the choice of the halide. nih.gov The reaction proceeds through a ring-opening/nucleophilic addition pathway when applied to certain cyclic precursors. nih.gov

For instance, the addition of ethylmagnesium bromide to (S)-2-benzyloxypropionaldehyde can yield a mixture of (2S,3S)-2-benzyloxypentan-3-ol and (2S,3R)-2-benzyloxypentan-3-ol. The ratio of these diastereomers is dependent on reaction conditions such as solvent and temperature, as these factors influence the composition and reactivity of the Grignard reagent. nih.gov

A representative procedure involves the slow addition of the Grignard reagent to a cooled solution of the chiral aldehyde in an ethereal solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. The reaction is then quenched with an aqueous solution, and the desired diastereomer is isolated and purified, often through chromatographic techniques.

Asymmetric Aldol Reactions and Related Carbonyl Additions

Asymmetric aldol reactions are fundamental carbon-carbon bond-forming reactions that establish new stereocenters with a high degree of control. researchgate.netpressbooks.pub These reactions involve the nucleophilic addition of an enolate to a carbonyl compound. pressbooks.pub In the context of synthesizing this compound, an asymmetric aldol reaction can be employed to create the C2-C3 bond with the desired stereochemistry.

One of the most well-known methods is the Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries to direct the stereochemical course of the reaction. researchgate.nettcichemicals.com By selecting the appropriate chiral auxiliary and reaction conditions, it is possible to selectively generate either syn or anti aldol products. scielo.org.mx For the synthesis of this compound, a syn-aldol reaction would be required. The reaction of a titanium enolate of an N-acyloxazolidinone with an appropriate aldehyde can provide the desired syn-aldol adduct with high diastereoselectivity. scielo.org.mx

Recent advancements have also seen the development of highly efficient Lewis acid catalytic systems for enantioselective aldol reactions. rsc.org For example, a catalyst system composed of Cu(II) acetate (B1210297) and a chiral bis(amino-alcohol) ligand has been shown to be effective for the aldol reaction between isatin (B1672199) derivatives and ketones, yielding products with high enantioselectivities. rsc.org While not directly applied to this compound, these developments in catalytic asymmetric aldol reactions showcase the potential for more efficient and atom-economical synthetic routes. nih.gov

The general mechanism of a base-mediated aldol addition involves the deprotonation of a carbonyl compound to form an enolate, which then attacks the carbonyl carbon of another molecule. pressbooks.pub The stereoselectivity is controlled by the geometry of the enolate (E or Z) and the transition state of the addition.

Chiral Auxiliary-Directed Synthesis of this compound and its Precursors

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This strategy is widely employed in the synthesis of enantiomerically pure compounds. researchgate.net

A variety of chiral auxiliaries have been developed, many of which are derived from readily available natural sources like amino acids or camphor. wikipedia.orgresearchgate.net The design of a chiral auxiliary is crucial for its effectiveness. Key features of a good chiral auxiliary include:

Facile and high-yielding attachment to the substrate. researchgate.net

Strong facial bias to direct the approach of the reagent. researchgate.netrsc.org

Mild and non-destructive cleavage from the product. researchgate.net

Availability in both enantiomeric forms. york.ac.uk

Examples of commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives. wikipedia.orgnih.gov The "SuperQuat" family of chiral auxiliaries, which are 4-substituted 5,5-dimethyloxazolidine-2-ones, were designed to improve upon the Evans auxiliaries by providing superior diastereofacial selectivity and enhanced cleavage properties. rsc.org

Chiral auxiliaries control diastereofacial selectivity by sterically blocking one face of the reactive center (e.g., an enolate), forcing the incoming reagent to attack from the less hindered face. researchgate.net In the context of an aldol reaction using an Evans-type oxazolidinone auxiliary, the formation of a specific chelated transition state involving a Lewis acid directs the aldehyde to a particular orientation, leading to a predictable stereochemical outcome. wikipedia.org

For the synthesis of precursors to this compound, a chiral auxiliary can be attached to a propionate (B1217596) derivative. Subsequent enolization and reaction with an electrophile, such as an ethylating agent or an acetaldehyde (B116499) equivalent, would proceed with high diastereoselectivity. The stereochemistry of the newly formed stereocenter is dictated by the chirality of the auxiliary. Following the reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

Design and Implementation of Auxiliary Structures

Multistep Convergent and Linear Synthesis Pathways

A common and cost-effective strategy for synthesizing chiral molecules is to start from a readily available and inexpensive chiral precursor, a method known as the chiral pool approach. tcichemicals.com (S)-Ethyl lactate (B86563) is an excellent example of such a starting material for the synthesis of this compound, as it already contains the required stereocenter at the C2 position. google.comresearchgate.net

The synthesis can proceed through a linear sequence of reactions. First, the hydroxyl group of (S)-ethyl lactate is protected with a benzyl (B1604629) group, typically using benzyl bromide and a base, or via O-benzyl-2,2,2-trichloroacetimidate, to yield (S)-ethyl 2-(benzyloxy)propanoate. orgsyn.org This ester can then be converted to the corresponding aldehyde, (S)-2-(benzyloxy)propanal, through reduction. orgsyn.orgorgsyn.org

Alternatively, a more convergent approach involves the reaction of the protected ester with a Grignard reagent. For example, reacting (S)-ethyl 2-(benzyloxy)propanoate with ethylmagnesium bromide would lead to the formation of (2S)-2-benzyloxypentan-3-one. quickcompany.in The subsequent stereoselective reduction of this ketone is a critical step. Using a chiral reducing agent, such as a borane in the presence of a chiral catalyst like (S)-CBS (Corey-Bakshi-Shibata) or (S)-2-methyl-CBS, can afford the desired (2S,3R)-2-benzyloxypentan-3-ol with high enantiomeric excess. google.com This method leverages the existing chirality of the starting material to efficiently construct the second stereocenter.

A documented process describes the synthesis of (2S, 3R)-2-benzyloxy-3-pentanol from S-ethyl lactate. The hydroxyl group is first protected, followed by a Grignard reaction to produce (2S)-2-benzyloxy-3-pentanone. A final chiral reduction with borane and a chiral catalyst yields the target compound with high purity and enantiomeric excess. google.com

Data Tables

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type Common Applications Reference
Evans' Oxazolidinones Amino acid-derived Asymmetric alkylations, aldol reactions, Diels-Alder reactions wikipedia.orgresearchgate.net
Oppolzer's Camphorsultam Camphor-derived Asymmetric alkylations, Michael additions, Claisen rearrangements wikipedia.org
Pseudoephedrine Amino alcohol Asymmetric alkylations wikipedia.orgnih.gov
SuperQuat Auxiliaries Oxazolidinone derivative Asymmetric alkylations, aldol reactions rsc.org

Table 2: Synthetic Strategies for this compound

Strategy Key Reaction Starting Material Key Intermediates Reference
Grignard Addition Diastereoselective Grignard addition (S)-2-Benzyloxypropionaldehyde (2S,3S)- and (2S,3R)-2-Benzyloxypentan-3-ol nih.govrsc.org
Asymmetric Aldol Evans aldol reaction Propionyl derivative with chiral auxiliary syn-aldol adduct tcichemicals.comscielo.org.mx
Chiral Pool Synthesis Grignard reaction and chiral reduction (S)-Ethyl lactate (S)-Ethyl 2-(benzyloxy)propanoate, (2S)-2-Benzyloxypentan-3-one google.comquickcompany.in

Derivatization from Readily Available Chiral Starting Materials (e.g., S-Ethyl Lactate)

Functional Group Transformations in Chiral Substrates

Performing functional group transformations on a chiral substrate without compromising its stereochemical integrity is paramount in asymmetric synthesis. nih.gov Many synthetic routes to enantiopure compounds rely on the derivatization of readily available chiral molecules. diva-portal.org The challenge lies in executing reactions that modify one part of the molecule while preserving the existing stereocenters.

The synthesis of chiral molecules often involves multi-step sequences where functional groups are interconverted. For example, a nitro group can be a versatile synthetic handle, undergoing transformations like reduction to an amine, which can then be further modified through reactions such as the Sandmeyer reaction to introduce a variety of other functional groups. nih.gov

In the context of synthesizing chiral alcohols and amines, transformations often involve the opening of chiral epoxides or aziridines. diva-portal.org These ring-opening reactions can proceed with either inversion or retention of stereochemistry, allowing for the creation of different diastereomers from a single chiral precursor. diva-portal.org Furthermore, the development of sustainable methods, such as using heterogeneous copper catalysts for cross-coupling reactions, enables the synthesis of diverse chiral molecules with high yields and excellent enantiospecificity. nih.gov Such catalytic processes are often recyclable, adding to the efficiency and environmental friendliness of the synthesis. nih.gov These principles are directly applicable to the construction of the chiral backbone of this compound, where precise control over functional group manipulation dictates the final stereochemistry.

Synthesis and Reactivity of Key Intermediates

The synthesis of this compound relies on the preparation and reaction of key chiral intermediates. The stereochemistry of these precursors directly influences the configuration of the final product.

Preparation and Acylation of (S)-2-(Benzyloxy)propanoic Acid

(S)-2-(Benzyloxy)propanoic acid is a crucial chiral building block. A common synthetic route starts from (S)-lactic acid derivatives. The hydroxyl group of a lactate ester, such as methyl lactate, is protected as a benzyl ether. This is typically achieved by reacting it with benzyl chloride or benzyl bromide in the presence of a base like sodium tert-butoxide or potassium carbonate. The resulting ester, methyl 2-(benzyloxy)propanoate, is then hydrolyzed under acidic or basic conditions to yield (S)-2-(benzyloxy)propanoic acid.

This carboxylic acid can then be activated for further reactions through acylation. A frequent transformation is its conversion to the corresponding acyl chloride, (S)-2-benzyloxypropionyl chloride. This is accomplished by treating the carboxylic acid with an acylating agent such as thionyl chloride, oxalyl chloride, or phosphorus trichloride, often in a solvent like toluene (B28343) at reflux temperature. google.com The molar ratio between the acid and the acylating agent is typically controlled to be between 1:1 and 1:1.5 to ensure complete conversion. google.com

Reaction Step Reagents and Conditions Product Yield
Benzyl Ether FormationRacemic methyl lactate, Benzyl chloride, NaOtBu, DMFMethyl 2-(benzyloxy)propanoate85-92%
Ester HydrolysisMethyl 2-(benzyloxy)propanoate, HCl (aq) or NaOH (aq), reflux(S)-2-(Benzyloxy)propanoic acid>90%
Acylation(S)-2-(Benzyloxy)propanoic acid, Thionyl chloride, Toluene, reflux(S)-2-Benzyloxypropionyl chlorideNot specified google.com
Synthesis and Subsequent Transformations of N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formylhydrazine

N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formylhydrazine is a key intermediate, notably in the synthesis of the antifungal agent posaconazole (B62084). nih.gov Its synthesis is a multi-step process that establishes the desired (2S,3S) stereochemistry.

A patented method describes a sequence starting from (S)-2-benzyloxypropanoic acid. google.com The acid is first converted to its acyl chloride, (S)-2-benzyloxypropionyl chloride. This acyl chloride then undergoes a Rosenmund reduction, using a palladium on barium sulfate (B86663) catalyst in a hydrogen atmosphere, to produce (S)-2-benzyloxypropionaldehyde. google.com

The resulting aldehyde is then condensed with formylhydrazine (B46547), typically in ethanol (B145695) with a catalytic amount of acetic acid, to form an intermediate hydrazone, (S)-N'-(2-benzyloxypropylene)formylhydrazine. google.com The final stereocenter is introduced by reacting this hydrazone with an ethyl Grignard reagent (e.g., ethylmagnesium bromide). This nucleophilic addition to the carbon-nitrogen double bond proceeds with high diastereoselectivity to yield the target compound, N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formylhydrazine. google.com

This formylhydrazine derivative can undergo further chemical transformations. For instance, the formylhydrazine moiety can participate in cyclization reactions to form heterocyclic rings, a common strategy in the synthesis of triazole-based pharmaceuticals.

Reaction Step Starting Material Reagents and Conditions Product
Reduction(S)-2-Benzyloxypropionyl chlorideH₂, Pd/BaSO₄ catalyst, o-xylene, reflux(S)-2-Benzyloxypropionaldehyde google.com
Condensation(S)-2-BenzyloxypropionaldehydeFormylhydrazine, Ethanol, catalytic Acetic Acid, reflux(S)-N'-(2-Benzyloxypropylene)formylhydrazine google.com
Grignard Addition(S)-N'-(2-Benzyloxypropylene)formylhydrazineEthyl Grignard reagentN'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formylhydrazine google.com

Advanced Analytical Techniques for Stereochemical Characterization of 2s 2 Benzyloxypentan 3 Ol

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org Similarly, the diastereomeric ratio quantifies the relative amounts of diastereomers in a mixture. nih.gov The most common methods for determining these parameters for compounds like (2S)-2-Benzyloxypentan-3-ol involve NMR spectroscopy and chiral chromatography. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Analysis

While standard NMR spectroscopy cannot distinguish between enantiomers, various techniques have been developed to overcome this limitation. scispace.com These methods typically involve converting the enantiomers into diastereomers or using a chiral environment to induce distinguishable NMR signals. wikipedia.orgresearchgate.net

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with the analyte to form a mixture of diastereomers. wikipedia.orgnih.gov These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for the determination of the original enantiomeric composition. wikipedia.org For an alcohol like this compound, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives. wikipedia.org The reaction of the alcohol with the acid chloride of a single enantiomer of Mosher's acid would produce two diastereomeric esters, which can then be analyzed by ¹H or ¹⁹F NMR. The integration of the distinct signals for each diastereomer allows for the calculation of the enantiomeric excess.

Chiral Solvating Agents (CSAs), on the other hand, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netnih.govscience.gov This interaction creates a chiral environment around the analyte molecules, leading to a separation of their NMR signals. researchgate.net The choice of CSA is crucial and often requires screening of various agents to find one that provides sufficient resolution for the specific analyte. nih.gov For alcohols, CSAs containing aromatic rings or metal complexes can be effective. science.govkaist.ac.kr The magnitude of the chemical shift difference (Δδ) between the enantiomers in the presence of a CSA depends on several factors, including the solvent, temperature, and the concentrations of the analyte and CSA. researchgate.net

Table 1: Comparison of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) for NMR Analysis

Feature Chiral Derivatizing Agents (CDAs) Chiral Solvating Agents (CSAs)
Interaction Covalent bond formation to create diastereomers. wikipedia.orgnih.gov Non-covalent, transient complex formation. researchgate.netnih.gov
Sample Preparation Requires a chemical reaction, which must go to completion without kinetic resolution or racemization. thieme-connect.de Simple mixing of the analyte and the CSA in an NMR tube. researchgate.net
Analysis Analysis of a stable mixture of diastereomers. wikipedia.org Analysis of a dynamic equilibrium between the free and complexed species. researchgate.net
Potential Issues Possibility of incomplete reaction or side reactions. The derivatizing agent must be removed if the sample is needed for further use. thieme-connect.de The chemical shift difference can be small and dependent on experimental conditions like temperature and concentration. researchgate.net
Common Examples for Alcohols Mosher's acid (MTPA), 2-methoxy-2-(1-naphthyl)propionic acid (MαNP). Quinine, (R)-(+)-1,1'-Bi-2-naphthol (BINOL), metal complexes. nih.govkaist.ac.kr

Beyond determining the enantiomeric excess, NMR methods can also be used to assign the absolute configuration of a chiral center. The Mosher's acid method, for instance, relies on the anisotropic effect of the phenyl group in the resulting diastereomeric esters. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomers, the absolute configuration can be deduced. A consistent model predicts which protons on the substrate will be shielded or deshielded depending on their spatial relationship to the phenyl group of the Mosher's acid moiety.

Application of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs)

Chiral Chromatography and Electrophoresis

Chiral chromatography is a powerful technique for the separation of enantiomers. uni-muenchen.de The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.net

Chiral HPLC is a widely used method for the determination of enantiomeric excess. researchgate.net For a compound like this compound, a variety of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are among the most versatile and widely used. hplc.eu The separation mechanism on these phases is complex and can involve hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

The choice of the mobile phase is critical for achieving good separation. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) conditions can be employed, and the specific conditions would need to be optimized for this compound. sigmaaldrich.com The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Table 2: Common Chiral Stationary Phases for HPLC

CSP Type Description Separation Mechanism Typical Analytes
Polysaccharide-based Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on silica gel. hplc.eu Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric hindrance, and inclusion complexation. sigmaaldrich.com A broad range of chiral compounds, including alcohols.
Pirkle-type (π-acid/π-base) A chiral molecule with a π-acidic or π-basic aromatic ring is bonded to silica gel. π-π interactions, hydrogen bonding, dipole-dipole interactions. Compounds with aromatic rings and hydrogen bond donor/acceptor groups.
Macrocyclic Glycopeptide Antibiotics like vancomycin (B549263) or teicoplanin are bonded to silica. sigmaaldrich.com Complex mechanism involving hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity. sigmaaldrich.com Particularly useful for polar and ionizable compounds. sigmaaldrich.com
Cyclodextrin-based Cyclodextrins (α, β, or γ) or their derivatives are bonded to silica. Inclusion of the analyte (or a part of it) into the chiral cyclodextrin (B1172386) cavity. Aromatic compounds and others that can fit into the cyclodextrin cavity.

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) is an excellent alternative for enantiomeric analysis. uni-muenchen.degcms.cz The compound of interest, this compound, may require derivatization to increase its volatility and improve its chromatographic properties. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The most common CSPs for chiral GC are based on derivatized cyclodextrins. gcms.czhplc.sk These are dissolved in a polysiloxane stationary phase and coated onto a fused silica capillary column. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin. gcms.cz The different stabilities of these complexes lead to different retention times. The choice of the specific cyclodextrin derivative is crucial for achieving separation. gcms.cz

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages over traditional High-Performance Liquid Chromatography (HPLC) such as faster analysis times and reduced consumption of organic solvents. chromatographyonline.comresearchgate.net The technique utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, often mixed with a small amount of an organic modifier. phenomenex.comlibretexts.org

For the stereochemical characterization of this compound, SFC would be employed to separate its four possible stereoisomers. The success of this separation is highly dependent on the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from derivatized amylose and cellulose, are widely successful for resolving a broad range of chiral compounds, including alcohols. nih.govwaters.com The chiral recognition mechanism involves interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the CSP. chromatographyonline.com

The organic modifier, typically an alcohol like methanol (B129727) or ethanol (B145695), plays a crucial role in modulating the elution strength of the mobile phase and influencing enantioselectivity. nih.gov For alcohol analytes, the nature and proportion of the alcohol modifier must be carefully optimized to achieve baseline resolution. nih.gov In some cases, for alcohol-sensitive compounds, alternative modifiers like 2,2,2-trifluoroethanol (B45653) (TFE) can be evaluated to achieve successful separation. nih.gov The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates without sacrificing chromatographic efficiency, leading to rapid and high-resolution separations. chromatographyonline.comlibretexts.org

Below is a hypothetical data table outlining typical starting parameters for the SFC method development for the stereoisomers of 2-Benzyloxypentan-3-ol.

Table 1: Illustrative SFC Method Parameters for Chiral Separation

Parameter Condition Purpose
Instrument Analytical SFC System Provides precise control over pressure, temperature, and flow.
Column (CSP) e.g., Lux Cellulose-1 or Chiralpak AD-H (150 x 4.6 mm, 5 µm) Polysaccharide-based CSPs known for broad applicability to chiral alcohols. nih.gov
Mobile Phase Supercritical CO₂ / Methanol CO₂ is the primary mobile phase; methanol acts as the polar modifier. chromatographyonline.com
Modifier Gradient 5% to 40% Methanol over 10 minutes An elution gradient is used to find the optimal modifier concentration for resolution. nih.gov
Flow Rate 3.0 mL/min High flow rates are possible due to the low viscosity of the mobile phase. chromatographyonline.com
Back Pressure 150 bar Maintains the CO₂ in a supercritical state. phenomenex.com
Column Temperature 40 °C Influences analyte retention and selectivity.

| Detection | UV at 210 nm and 254 nm | The benzyl (B1604629) group provides a strong chromophore for UV detection. |

Capillary Electrophoresis (CE) and Related Electrokinetic Methods

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. bio-rad.comsciex.com For the separation of neutral chiral compounds like this compound, a chiral selector must be added to the background electrolyte (BGE). mdpi.com

Cyclodextrins (CDs) are the most commonly used chiral selectors in CE for this purpose. mdpi.comspringernature.com These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The enantiomers of the analyte can form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different formation constants and/or mobilities, leading to their separation. bio-rad.com For vicinal diols, the use of borate (B1201080) complexation in conjunction with cyclodextrins can enhance separation by forming charged complexes that can be separated by electrophoresis. springernature.comresearchgate.net

The choice of cyclodextrin derivative (e.g., neutral, such as trimethyl-β-cyclodextrin, or charged, such as sulfated-β-cyclodextrin) and its concentration in the BGE are critical parameters that must be optimized. springernature.comresearchgate.net Other factors influencing the separation include the pH and composition of the BGE, applied voltage, and capillary temperature. nih.gov CE offers the advantages of extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.comdiva-portal.org

A potential CE method for the stereochemical analysis of 2-Benzyloxypentan-3-ol is outlined in the table below.

Table 2: Representative CE Method Parameters for Chiral Separation

Parameter Condition Purpose
Instrument Capillary Electrophoresis System with UV Detector Enables high-voltage application and sensitive detection.
Capillary Fused-silica, 50 µm i.d., 60 cm total length Standard capillary for CE separations.
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 7.0) Maintains stable pH and current during the run.
Chiral Selector 10 mM Trimethyl-β-cyclodextrin (TM-β-CD) Forms transient diastereomeric complexes with the enantiomers. researchgate.net
Applied Voltage 25 kV Driving force for the electrophoretic separation.
Temperature 25 °C Affects viscosity of the BGE and complexation kinetics.
Injection Hydrodynamic (50 mbar for 5 s) Introduces a small plug of the sample into the capillary.

| Detection | UV at 210 nm | Detection of the analyte as it migrates past the detector window. |

Applications of 2s 2 Benzyloxypentan 3 Ol As a Versatile Chiral Building Block

Intermediate in the Total Synthesis of Natural Products

The strategic use of pre-existing stereocenters is a cornerstone of modern synthetic organic chemistry, and (2S)-2-Benzyloxypentan-3-ol serves as an exemplary chiral starting material for the synthesis of complex natural products. epfl.chsioc-journal.cn Its defined stereochemistry provides a crucial advantage in constructing intricate molecular architectures.

Construction of Stereodefined Fragments for Complex Molecular Scaffolds

The inherent chirality of this compound makes it an ideal starting point for the synthesis of stereodefined fragments that are later incorporated into larger, more complex molecules. sioc-journal.cn The synthesis of such fragments often involves the strategic manipulation of the hydroxyl and benzyloxy groups to introduce new functionalities and build up the carbon skeleton. This approach is fundamental in creating complex polycyclic natural products. epfl.ch The ability to start with a molecule of known absolute configuration simplifies the synthetic route and avoids the often-difficult and low-yielding steps of chiral resolution or asymmetric induction later in the synthesis.

Application in Polyketide, Terpenoid, and Alkaloid Synthesis Programs

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. mdpi.comsciepublish.com The biosynthesis of polyketides often involves the iterative condensation of small carboxylic acid units, leading to complex stereochemical arrays. nih.govnih.gov In the laboratory, chemists can mimic this strategy by using chiral building blocks like this compound to introduce specific stereocenters into a growing polyketide chain. This is particularly relevant in the synthesis of complex polyketides where multiple stereocenters need to be controlled. plos.org

While direct examples of the incorporation of this compound into terpenoid and alkaloid total syntheses are less commonly documented in readily available literature, the principles of using such chiral synthons are broadly applicable across these classes of natural products. The stereochemical information embedded in the molecule can be transferred and elaborated to construct the characteristic ring systems and functional group arrays found in many terpenoids and alkaloids.

Precursor in Pharmaceutical Synthesis and Medicinal Chemistry

The demand for enantiomerically pure drugs has driven the development of synthetic methods that utilize chiral building blocks. This compound has emerged as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). google.comasianpubs.org

Role in the Synthesis of Specific Active Pharmaceutical Ingredients (APIs) (e.g., Posaconazole)

A prominent example of the utility of this compound is its role as a key intermediate in the synthesis of Posaconazole (B62084). google.comgoogle.comsvaklifesciences.com Posaconazole is a broad-spectrum triazole antifungal agent. asianpubs.org The synthesis of Posaconazole requires the precise assembly of several chiral fragments, and this compound provides one of these crucial stereodefined pieces. patsnap.comquickcompany.in Various synthetic routes to Posaconazole have been developed, with many relying on the use of this compound or its immediate precursors to install the necessary stereochemistry in a portion of the final molecule. google.comgoogle.comquickcompany.in

The synthesis often involves the conversion of the hydroxyl group of this compound into a suitable leaving group, such as a tosylate or sulfonate, to facilitate coupling with other fragments of the Posaconazole structure. google.comquickcompany.in The benzyl (B1604629) protecting group is typically removed in a later step of the synthesis. asianpubs.org

Table 1: Key Intermediates in Posaconazole Synthesis Derived from this compound

IntermediateRole in SynthesisReference
(2S)-2-(Benzyloxy)-1-ethylpropyl-4-chlorobenzene sulfonateActivated intermediate for coupling reactions. google.comquickcompany.in
(2S)-2-(Benzyloxy)-1-ethylpropyl-4-nitrobenzene sulfonateAlternative activated intermediate. quickcompany.in
N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazineA precursor to a key fragment of Posaconazole. google.com

Contribution to Stereoselective Drug Development and Analog Synthesis

The principles of stereoselective synthesis are critical in modern drug development. researchgate.netd-nb.info The use of a single enantiomer of a drug can lead to improved therapeutic efficacy and reduced side effects compared to a racemic mixture. researchgate.net Chiral building blocks like this compound are instrumental in achieving this goal. bldpharm.combldpharm.com

The stereochemistry of a drug molecule can significantly influence its binding to biological targets such as enzymes and receptors. nih.gov By providing a reliable source of a specific stereocenter, this compound enables medicinal chemists to systematically explore the structure-activity relationships of chiral drug candidates. This allows for the synthesis of a series of analogs with defined stereochemistry to optimize potency and selectivity. For instance, derivatives of this compound can be used to create libraries of compounds for screening against various biological targets.

Utilization in Asymmetric Catalysis and Chiral Ligand Design

The development of new chiral ligands is a central theme in asymmetric catalysis. nih.govresearchgate.net These ligands, when complexed with a metal center, can induce high levels of enantioselectivity in a wide range of chemical transformations. nih.gov Chiral alcohols, including derivatives of this compound, can serve as precursors to chiral ligands.

While specific, widely-cited examples of chiral ligands derived directly from this compound are not prevalent in the searched literature, the general strategy involves converting the hydroxyl and/or the benzyloxy-masked hydroxyl group into coordinating moieties, such as phosphines, amines, or oxazolines. nih.govbeilstein-journals.orgbeilstein-journals.org The chiral backbone of the pentanol (B124592) derivative would then impart a chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction. The development of such ligands is an active area of research, with the aim of creating novel and more efficient catalysts for asymmetric synthesis. nih.gov

Synthesis of Novel Chiral Ligands and Organocatalysts from this compound Derivatives

The development of organocatalysts often involves attaching a small organic molecule, which contains the catalytic site, to a chiral scaffold. Amino alcohols derived from natural sources like α-pinene have been successfully converted into oxazaborolidine catalysts for asymmetric reductions or PHOX ligands for transfer hydrogenation. mdpi.com Conceptually, the this compound scaffold, with its hydroxyl and benzyloxy groups, offers functional handles for similar derivatization to produce new catalysts. However, specific examples of this application leading to broadly applicable organocatalysts are not prominent in the current body of scientific literature. The focus remains on its pathway-specific role in multi-step total synthesis.

Application in Enantioselective Transformations (e.g., Asymmetric Reductions, Coupling Reactions)

The application of derivatives from this compound in enantioselective transformations is intrinsically linked to their role as building blocks. The chiral integrity of the molecule is carried through synthetic steps to influence the stereochemical outcome of a final target molecule.

Asymmetric Reductions: A key step in preparing the related intermediate (2S,3R)-2-benzyloxy-3-pentanol involves a highly selective asymmetric reduction. Starting from (2S)-2-benzyloxy-3-pentanone, a prochiral ketone, a chiral reduction using a borane (B79455) reagent (BH₃) in the presence of a chiral catalyst yields the desired (2S,3R) alcohol with high purity and enantiomeric excess (ee > 99%). google.com This process itself is a prime example of an enantioselective transformation where the catalyst dictates the stereochemical outcome.

Below is a table summarizing the results of such a catalytic asymmetric reduction.

CatalystSubstrateReducing AgentProductYieldPurityEnantiomeric Excess (ee)
(S)-CBS(2S)-2-Benzyloxy-3-pentanoneBH₃/THF(2S,3R)-2-Benzyloxy-3-pentanol70-90%>99%>99%
(S)-2-methyl-CBS(2S)-2-Benzyloxy-3-pentanoneBH₃/THF(2S,3R)-2-Benzyloxy-3-pentanol70-90%>99%>99%
(Data sourced from patent information describing the synthesis of a posaconazole intermediate) google.com

This demonstrates how a molecule from the benzyloxypentanol family is synthesized via an asymmetric reduction, a fundamental enantioselective transformation.

Coupling Reactions: Chiral ligands are essential for enantioselective coupling reactions, such as the Suzuki-Miyaura or Heck reactions, which form carbon-carbon bonds. nih.gov These ligands coordinate to a metal center (e.g., palladium) to create a chiral environment that influences how the substrates approach the metal, leading to the preferential formation of one product enantiomer. While ligands derived from scaffolds like BINOL or chiral diamines are common, sigmaaldrich.combeilstein-journals.org there is a lack of specific reports detailing the use of ligands synthesized directly from this compound in general asymmetric coupling reactions. Its contribution is typically as a structural component of a substrate rather than as part of a catalytic system.

Mechanistic Investigations and Computational Studies of 2s 2 Benzyloxypentan 3 Ol Reactions

Elucidation of Reaction Mechanisms and Stereocontrol Elements

The principles of stereocontrol in reactions of chiral alcohols are well-established, with the outcome often governed by the energetic favorability of specific transition states. The benzyloxy and hydroxyl groups in (2S)-2-Benzyloxypentan-3-ol, along with its two chiral centers, play a directing role in reactions at or near these functionalities. Mechanistic elucidation relies on a combination of experimental studies and theoretical calculations to map out the lowest energy pathways.

The selectivity observed in chemical reactions is often determined at the transition state (TS), the highest energy point along a reaction coordinate. For reactions involving chiral substrates like this compound, multiple diastereomeric transition states are possible, each leading to a different stereoisomeric product. The product distribution is dictated by the relative free energies of these competing transition states, a concept explained by the Curtin-Hammett principle.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and calculating the energies of these transient structures. acs.org For instance, in the epoxidation of chiral allylic alcohols, a reaction class analogous to what this compound might undergo if modified to possess allylic functionality, the diastereoselectivity is rationalized by analyzing the energies of competing threo and erythro transition states. acs.org Studies on model allylic alcohols show that the dihedral angle of the chiral alcohol relative to the double bond is a key factor in determining facial selectivity. acs.org The calculations reveal that transition states often adopt a spiro geometry over a planar one to minimize steric strain, with energy differences of even a few kcal/mol being sufficient to ensure high selectivity. acs.org

The table below, based on computational studies of model chiral allylic alcohols, illustrates how calculated energy differences between transition states correlate with experimentally observed product ratios. acs.org

Model SubstrateCompeting Transition StatesCalculated Free Energy Difference (ΔΔG, kcal/mol)Predicted Product Ratio (threo:erythro)Experimental Product Ratio (threo:erythro)
3-methylbut-3-en-2-olThreo vs. Erythro~1.212:8822:78
pent-3-en-2-olThreo vs. Erythro~1.492:891:9
3-methylpent-3-en-2-olThreo vs. Erythro~0.877:2383:17

This table demonstrates the correlation between calculated transition state energy differences and experimental outcomes for model chiral alcohols, a principle applicable to the study of this compound. Data adapted from reference acs.org.

In catalyzed reactions, the precise orientation of the substrate within the catalyst's chiral environment is paramount for achieving high stereoselectivity. This orientation is governed by non-covalent interactions (NCIs) between the substrate, such as this compound, and the chiral catalyst. nih.gov These interactions, though weak individually, collectively stabilize one transition state over its diastereomeric counterpart, effectively guiding the reaction pathway. mdpi.com

Key NCIs that facilitate chiral induction include:

Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, anchoring the substrate to the catalyst. koreascience.kr In bifunctional catalysts, two-point hydrogen bonding between the catalyst and substrate can rigidly fix the geometry of the transition state. nih.gov

π-π Stacking: The benzyl (B1604629) group's aromatic ring can engage in π-π stacking interactions with aromatic moieties on the catalyst, such as a BINOL-phosphate or cinchona alkaloid-derived catalyst. acs.org

Steric Repulsion: Bulky groups on both the catalyst and the substrate can create steric hindrance that disfavors certain approaches, leaving the pathway with minimal repulsion as the most likely route.

Cation-π and Ion-Pairing Interactions: In reactions involving ionic intermediates or catalysts, electrostatic forces play a crucial organizing role, often working in concert with other NCIs to create a highly ordered transition state assembly. nih.govacs.org

Computational studies can map these interactions in the transition state, revealing how subtle changes in the catalyst or substrate structure can lead to significant differences in stereochemical outcomes, and even a reversal of enantioselectivity. nih.gov

Type of Non-Covalent Interaction (NCI)Interacting Groups on this compoundPotential Role in Chiral Induction
Hydrogen Bonding-OH groupAnchors the substrate to the catalyst, providing orientational control. koreascience.kr
π-π StackingBenzylic phenyl ringStabilizes the transition state through interaction with aromatic catalyst scaffolds. acs.org
Dipole-DipoleC-O bondsContributes to the overall geometry and stability of the catalyst-substrate complex.
Steric RepulsionEthyl, Methyl, Benzyl groupsDisfavors specific substrate orientations, thereby selecting for a single reaction pathway. acs.org

This table outlines the key non-covalent interactions that would govern the stereochemical outcome of catalyzed reactions involving this compound.

Transition State Analysis for Enantio- and Diastereoselectivity

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations have become an indispensable tool in modern organic chemistry, offering profound insights that complement experimental findings. rsdjournal.org These methods allow for the detailed study of molecular structures, properties, and reaction pathways at the electronic level, which is often impossible to observe directly through experiments. nih.gov

The reactivity of a flexible molecule like this compound is influenced by its conformational preferences in solution. The molecule can exist as a population of different conformers, each with a distinct energy and geometry, and the dominant reactive species may not be the lowest energy conformer.

Conformational analysis using molecular modeling can predict the most stable arrangements of the molecule by calculating the potential energy as a function of the rotation around its single bonds (dihedral angles). For this compound, key rotations would be around the C2-C3 and C2-O bonds. These calculations can be performed in the gas phase or, more realistically, by incorporating a solvent model (e.g., a Polarizable Continuum Model, PCM) to account for the influence of the solvent environment. acs.org Molecular dynamics simulations can further provide a picture of how the molecule behaves over time, exploring different conformational states and the transitions between them. researchgate.net

Dihedral AngleConformation TypeHypothetical Relative Energy (kcal/mol)Description
O-C2-C3-OAnti-periplanar0.0Oxygen atoms are positioned 180° apart, often minimizing dipole-dipole repulsion.
Gauche (+)+0.5Oxygen atoms are positioned ~60° apart; may be stabilized by intramolecular H-bonding.
Gauche (-)+0.6The other gauche conformer, potentially slightly different in energy due to other substituents.
C3-C2-O-CH₂PhAnti-periplanar0.0The bulky benzyl group is oriented away from the pentane (B18724) backbone, minimizing steric clash.
Syn-periplanar+3.0The benzyl group is oriented towards the pentane backbone, likely causing significant steric strain.

This table presents a hypothetical conformational analysis for this compound, illustrating how computational chemistry can be used to predict the relative stability of different spatial arrangements.

One of the most powerful applications of quantum chemistry is the ab initio prediction of reaction outcomes. acs.org By computationally modeling the entire reaction energy profile, researchers can predict which products will form and with what stereoselectivity, often before the reaction is ever run in a lab.

The general workflow involves:

Reactant Modeling: Building accurate 3D models of the reactants, including the substrate (this compound), reagents, and catalyst.

Transition State Searching: Using algorithms to locate the transition state structures for all plausible stereochemical pathways (e.g., attack from the Re face vs. the Si face).

Energy Calculation: Performing high-level calculations (e.g., DFT with a large basis set like 6-311++G(d,p) or cc-pVTZ) to determine the activation free energies (ΔG‡) for each pathway. acs.orgnih.gov

Product Prediction: Applying transition state theory to predict the major stereoisomer, which will be the one formed via the lowest-energy transition state.

This predictive power is invaluable for catalyst design and reaction optimization. Computational models can explain why a particular catalyst gives a specific diastereomer and can guide the rational modification of the catalyst structure to improve selectivity or even invert it. nih.gov For example, DFT calculations have successfully explained why modest changes to a catalyst structure can switch the preferred product from syn to anti in aza-Henry reactions. nih.gov

Computational Method/TheoryPurpose in Studying ReactionsPredicted Property/Insight
Density Functional Theory (DFT) (e.g., B3LYP, M06-2X)Calculate electronic structure and energy of molecules and transition states. nih.govReaction energies, activation barriers, molecular geometries, vibrational frequencies.
Basis Sets (e.g., 6-31G(d), def2-TZVPP)Define the set of functions used to build molecular orbitals.Accuracy of the energy and geometry calculations (larger basis sets are generally more accurate). nih.gov
Solvent Models (e.g., PCM, SMD)Simulate the effect of a solvent on the reaction. acs.orgMore accurate "in-solution" energies and conformational preferences.
Transition State Theory (TST)Relate activation energies to reaction rates.Prediction of product ratios and reaction kinetics from calculated energies. osti.gov
Non-Covalent Interaction (NCI) PlotsVisualize weak interactions like H-bonds and van der Waals forces.Identification of the key interactions responsible for stereocontrol. acs.org

This table summarizes common computational methods and their application in predicting the stereochemical outcomes of chemical reactions.

Future Directions and Emerging Research Avenues for 2s 2 Benzyloxypentan 3 Ol

Development of More Efficient and Sustainable Synthetic Methodologies

Future research will likely focus on greener and more efficient ways to synthesize (2S)-2-Benzyloxypentan-3-ol and similar chiral diols. rsc.orgnih.gov A significant area of development is biocatalysis, which uses enzymes or whole-cell systems to perform chemical transformations. bohrium.com These biological systems offer high enantioselectivity and operate under mild conditions, reducing energy consumption and environmental impact compared to traditional chemical methods. nih.govmagtech.com.cnmdpi.com

Chemoenzymatic synthesis, which combines enzymatic reactions with traditional chemical steps, is another promising avenue. mdpi.comresearchgate.net This hybrid approach can create complex, differentially protected diols that are difficult to produce through other means. researchgate.net For instance, a lipase-catalyzed reaction could be employed for the regioselective acylation of a diol, followed by chemical modifications. mdpi.com Research into plant-based biocatalysts, such as Daucus carota (carrot) roots, is also gaining traction for the asymmetric reduction of ketones to produce chiral alcohols, offering a low-cost and sustainable option. rsc.orgnih.gov

Key research goals in this area include:

Broadening Substrate Scope: Developing enzymes that can accommodate a wider range of substrates to produce diverse chiral diols. bohrium.com

Improving Efficiency: Enhancing reaction times and reducing the amount of biocatalyst required. rsc.org

Cofactor Recycling: Engineering systems for the efficient recycling of necessary cofactors, a crucial step for economic viability on an industrial scale. bohrium.commdpi.com

Exploration of Novel Catalytic Applications and Multicomponent Reactions

The inherent chirality of this compound makes it an excellent candidate for development as a chiral auxiliary or ligand in asymmetric catalysis. nih.govthieme-connect.comresearchgate.net Chiral diols are known to coordinate with reagents, creating a chiral environment that can direct the stereochemical outcome of a reaction. nih.gov

Future work could involve incorporating this compound into:

Organocatalysis: Where the diol itself acts as a catalyst, avoiding the use of metals. nih.gov

Lewis Acid Complexes: Serving as a chiral ligand for metal-based Lewis acids to catalyze a variety of transformations. nih.gov

Multicomponent Reactions (MCRs): Acting as a chiral auxiliary in reactions where three or more reactants combine in a single step. nih.govacs.org This approach is highly efficient for rapidly building molecular complexity and is valuable in drug discovery. nih.gov

The table below illustrates potential catalytic reactions where derivatives of this compound could be employed, based on established applications of similar chiral diols.

Table 1: Potential Catalytic Applications

Catalytic Reaction Role of Chiral Diol Derivative Potential Product Class
Asymmetric Allylboration Chiral Ligand Homoallylic Alcohols
Diels-Alder Reaction Organocatalyst Chiral Cycloadducts
Michael Addition Chiral Auxiliary Stereodefined Adducts

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of chiral intermediates like this compound are well-suited for integration into modern flow chemistry and automated synthesis platforms. nih.govbohrium.com Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and easier scalability. bohrium.comacs.org

Future research in this domain will likely focus on:

Telescoped Reactions: Developing multi-step sequences in a continuous flow system without isolating intermediates, which significantly improves efficiency. acs.orgnih.gov

Immobilized Catalysts: Anchoring chiral catalysts or auxiliaries derived from this compound onto solid supports for use in packed-bed reactors. This simplifies purification and allows for catalyst recycling. nih.gov

Automated Synthesis: Utilizing robotic platforms to perform iterative reaction sequences, enabling the rapid synthesis of a library of complex molecules with high stereochemical control. chemspeed.comchemistryworld.comchemrxiv.org This approach can accelerate the discovery of new drug candidates and functional materials. chemspeed.com

The development of automated systems for stereocontrolled synthesis represents a major leap forward, allowing for the construction of carbon chains with precise control over length and stereochemistry. chemspeed.comchemrxiv.org

Application in Materials Science and Advanced Functional Molecules

The unique three-dimensional structure of this compound makes it a valuable building block for creating advanced functional materials. acs.orginnovations-report.com The incorporation of chiral units into polymers and other materials can impart unique properties. acs.orgmdpi.com

Emerging research avenues include:

Chiral Polymers: Synthesizing polyesters and polyurethanes where this compound is a monomer. acs.orgchemrxiv.orgtandfonline.com These chiral polymers could have applications as biodegradable materials, stationary phases for chromatography, or in nonlinear optics. tandfonline.comresearchgate.net

Liquid Crystals: Using chiral diols to create cholesteric liquid crystals. tandfonline.com

Covalent Organic Frameworks (COFs): Incorporating chiral building blocks like this compound into the structure of COFs to create materials for heterogeneous asymmetric catalysis or enantioselective separations. bohrium.com

Functional Supramolecular Assemblies: Designing complex, self-assembling nanostructures where chirality directs the formation of specific patterns and pores, useful for catalysis or molecular recognition. innovations-report.com

The table below summarizes potential material applications for polymers derived from this compound.

Table 2: Potential Applications in Materials Science

Material Type Potential Monomers Potential Application Key Property
Chiral Polyester This compound, Aliphatic Diesters Biodegradable Plastics Enzymatic Degradability
Chiral Polyurethane This compound, Diisocyanates Nonlinear Optics Second Harmonic Generation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.